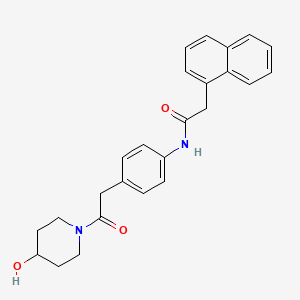

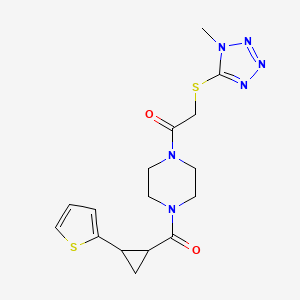

![molecular formula C17H14ClN3O4S B2763745 3-[(4-chlorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide CAS No. 898466-60-9](/img/structure/B2763745.png)

3-[(4-chlorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a chemical entity with the molecular formula C17H14ClN3O4S and a molecular weight of 391.83. It is part of the oxazole derivatives, which are important heterocyclic nuclei that have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Molecular Structure Analysis

The oxazole moiety is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The presence of hetero atoms or groupings often imparts preferential specificities in their biological responses .Scientific Research Applications

Antitubercular Activity

Compounds with structural similarities to "3-[(4-chlorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide" have been synthesized and evaluated for their antitubercular activity. For instance, a series of N-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)methyl aniline derivatives have demonstrated promising antitubercular properties against Mycobacterium tuberculosis. The structural evaluation of these compounds involved IR, 1H NMR, and elemental analysis, indicating a potential pathway for developing new antitubercular agents (Dighe, Mahajan, Maste, & Bhat, 2012).

Anticancer Agents

Research into derivatives of the compound has shown significant proapoptotic activity, particularly in the context of anticancer agents. For example, indapamide derivatives have been synthesized and evaluated for their anticancer properties, demonstrating high proapoptotic activity on melanoma cell lines with notable inhibition at low concentrations. These findings suggest the compound's derivatives as potential therapeutic options for cancer treatment, especially melanoma (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, Supuran, & Küçükgüzel, 2015).

Cardiac Electrophysiological Activity

The synthesis and evaluation of N-substituted imidazolylbenzamides, including those related to the compound of interest, have revealed significant potential as selective class III agents for cardiac electrophysiological activity. This indicates their usefulness in developing treatments for arrhythmias, showcasing the compound's versatility in medical research (Morgan, Lis, Lumma, Nickisch, Wohl, Phillips, Gomez, Lampe, Di Meo, & Marisca, 1990).

COVID-19 Drug Research

The compound's derivatives have been investigated for their potential as COVID-19 drugs through computational calculations and molecular docking studies. This research highlights the adaptability of sulfonamide-based compounds in addressing emergent global health challenges, such as the COVID-19 pandemic, by exploring their antimalarial and antiviral properties (Fahim & Ismael, 2021).

Molecular Docking and Theoretical Studies

The compound and its derivatives have also been subject to molecular docking and density functional theory (DFT) calculations to assess their biological activities. These studies provide insights into the compound's interaction with biological targets, offering a theoretical foundation for further experimental research and drug development (Fahim & Shalaby, 2019).

Future Directions

properties

IUPAC Name |

3-[(4-chlorophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O4S/c1-11-9-16(20-25-11)19-17(22)12-3-2-4-14(10-12)21-26(23,24)15-7-5-13(18)6-8-15/h2-10,21H,1H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIPDPMVSTQHDBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(Trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetohydrazide](/img/structure/B2763667.png)

![3-amino-N-(3-bromophenyl)-4-(5-methylfuran-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2763672.png)

![5,7-Dimethyl-2-[4-(propan-2-yl)phenyl]-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B2763677.png)

![N-{5-[(2-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-3-yl}-2-thiophenecarboxamide](/img/structure/B2763678.png)

![2-Chloro-1-[3-(1-propan-2-ylpyrazol-4-yl)-7-oxa-2-azaspiro[3.5]nonan-2-yl]ethanone](/img/structure/B2763679.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(cyclopropanecarboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2763683.png)

![Methyl 2-({5-formylimidazo[2,1-b][1,3]thiazol-6-yl}sulfanyl)acetate](/img/structure/B2763685.png)